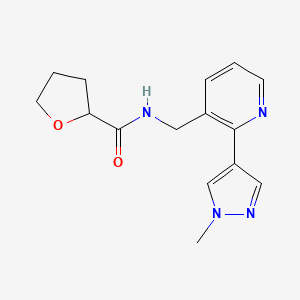

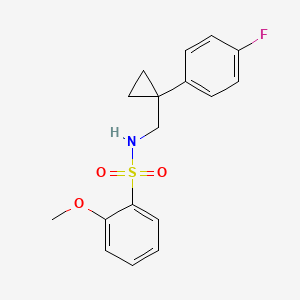

![molecular formula C10H6N4O2 B2571977 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1087792-12-8](/img/structure/B2571977.png)

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C10H6N4O2 . It is a product used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H6N4O2 . The average mass is 214.180 Da and the monoisotopic mass is 214.049072 Da .科学的研究の応用

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, related to the chemical structure of interest, is recognized for its broad spectrum of medicinal properties. It has been utilized as a building block in drug discovery, exhibiting anticancer, CNS agent, anti-infectious, anti-inflammatory, CRF1 antagonist, and radiodiagnostic properties. This scaffold's structure-activity relationship (SAR) studies highlight its potential in developing drug-like candidates for various disease targets, underscoring the medicinal chemistry community's interest in further exploiting this privileged structure (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

Another significant aspect of research focuses on the regio-orientation and regioselectivity in reactions leading to pyrazolo[1,5-a]pyrimidines. This research clarifies the significance of regio-orientation in synthetic chemistry, particularly when reacting 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. Such insights are crucial for understanding and predicting the substituent patterns on pyrazolo[1,5-a]pyrimidine derivatives, which directly impacts their biological activity and potential therapeutic applications (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, akin to our compound of interest, showcases the intersection of synthetic chemistry and medicinal applications. The use of various hybrid catalysts has paved the way for developing novel synthetic pathways, enhancing the efficiency and selectivity of reactions critical for producing biologically active compounds. This research highlights the expansive utility of such scaffolds in medicinal chemistry, emphasizing the importance of innovative synthetic strategies (Parmar et al., 2023).

Green Synthesis Approaches

The green multi-component synthesis of fused heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidine, represents a significant stride toward environmentally friendly and sustainable chemical synthesis. Such approaches highlight the push towards greener, more sustainable methods in drug discovery and synthetic chemistry, emphasizing atom economy and the reduction of harmful byproducts (Dhanalakshmi et al., 2021).

特性

IUPAC Name |

13-oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c11-3-7-5-13-14-8-6(4-12-9(7)14)1-2-16-10(8)15/h4-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXPPLSNUYMWNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=NC3=C(C=NN23)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B2571894.png)

![3-(4-Chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2571896.png)

![(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2571897.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)

![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)

![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)

![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)